molecular formula C9H15N5O3 B10752330 2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one

2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one

Cat. No.: B10752330
M. Wt: 241.25 g/mol
InChI Key: FNKQXYHWGSIFBK-RSJRKSSKSA-N
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Description

2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dihydroxypropyl group, and a tetrahydropteridinone core. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, biological studies, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropteridinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dihydroxypropyl group: This is achieved through regioselective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.

Scientific Research Applications

2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its dihydroxypropyl group and amino group play crucial roles in binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-(hydroxymethyl)-7,8-dihydropteridin-6-one
  • 2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-4(3H)-one

Uniqueness

2-amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one is unique due to its specific stereochemistry and the presence of both amino and dihydroxypropyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m1/s1

InChI Key

FNKQXYHWGSIFBK-RSJRKSSKSA-N

Isomeric SMILES

C[C@H]([C@H](C1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Origin of Product

United States

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